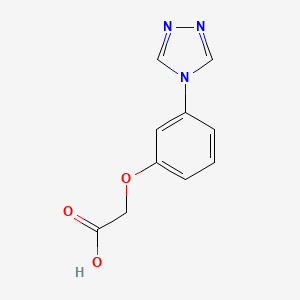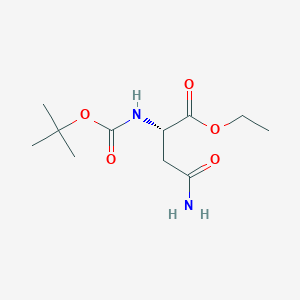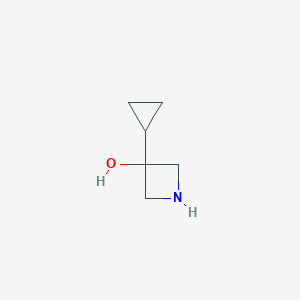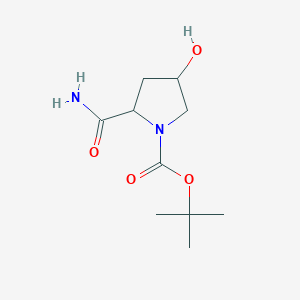
3-Chloro-4-(1-naphthylmethoxy)aniline
Descripción general
Descripción
3-Chloro-4-(1-naphthylmethoxy)aniline is a biochemical compound with the molecular formula C17H14ClNO and a molecular weight of 283.75 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl . This string represents the structure of the molecule in a linear format, where each character or set of characters represents an atom or a bond.
Aplicaciones Científicas De Investigación
Catalytic Synthesis of Arylamides : Arylamides of 3-hydroxy-2-naphthoic acid, which are used in the production of organic azo pigments, medicines, and pesticides, have been synthesized using catalysts like phosphorus trichloride and antimony trifluoride. These compounds facilitate the synthesis under relatively mild conditions compared to traditional methods (Shteinberg, 2022).
Reactions with Nucleophiles : Studies on the reactivity of certain chloro- and hydroxy-naphthyl-triazines with nucleophiles, including aniline, have demonstrated unique reaction pathways and reactivity profiles. These insights are valuable in the field of organic synthesis and can be applied to the synthesis of complex organic compounds (Tsunoda et al., 1976).
Practical Synthesis for Industrial Production : A practical synthesis process for 3-Chloro-4-(3-fluorobenzyloxy)aniline has been developed, which features cheap and readily available starting materials, robustness, and less waste, making it suitable for industrial production (Qingwen, 2011).
Thermolysis and Nitrene Chemistry : The thermolysis of certain chloro-anilino-naphthoquinones has been studied, revealing how the substituent on aniline affects the reaction outcome, such as the generation of phenazine or amino-naphthoquinone. Understanding these reactions is crucial for the design of specific synthetic pathways in organic chemistry (Loredo-Carrillo et al., 2020).
Ortho-Selective Chlorination : The use of 1-chloro-1,2-benziodoxol-3-one in the ortho-selective chlorination of anilides under aqueous conditions has been explored. This provides a new avenue for the functionalization of aniline derivatives (Vinayak et al., 2018).
Propiedades
IUPAC Name |
3-chloro-4-(naphthalen-1-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c18-16-10-14(19)8-9-17(16)20-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXIUQGSCALWEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)






![2-{[4-(2-Oxopyrrolidin-1-yl)phenyl]formamido}acetic acid](/img/structure/B3157321.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbonitrile,5,7-dichloro-6-methyl-](/img/structure/B3157332.png)
